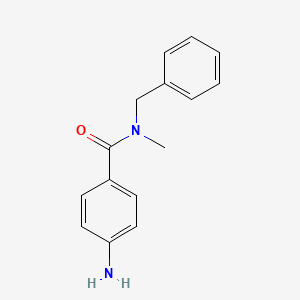

4-amino-N-benzyl-N-methylbenzamide

Description

4-Amino-N-benzyl-N-methylbenzamide (C₁₅H₁₆N₂O₂) is a benzamide derivative featuring a 4-aminophenyl core substituted with a benzyl-methylamide group at the amide nitrogen. This compound is synthesized via a coupling reaction between 4-aminobenzoic acid and N-benzyl-N-methylamine, yielding a light brown solid with a molecular weight of 256.6 g/mol (MS data) . Key spectral characteristics include:

Propriétés

IUPAC Name |

4-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULNQTYVKBFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602659 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85592-78-5 | |

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acetylation Protection

Acetylation is used to protect the amine group during subsequent reactions. The procedure involves reacting N-methylbenzylamine with acetic acid and diacetyl oxide under controlled conditions.

- Temperature: 120–140°C

- Reaction Time: 5 hours

- Yield: ~95%

- Purity: ~99.5% (analyzed via HPLC)

Reaction Equation:

$$

\text{N-methylbenzylamine} + \text{Acetic Acid} + \text{Diacetyl Oxide} \rightarrow \text{N-methyl-N-acetyl benzylamine}

$$

Nitration

The acetyl-protected intermediate is subjected to nitration using nitrosonitric acid at low temperatures.

- Temperature: -5°C

- Reaction Time: 5 hours

- Yield: ~95%

- Purity: ~99.1%

Reaction Equation:

$$

\text{N-methyl-N-acetyl benzylamine} + \text{Nitrosonitric Acid} \rightarrow \text{4-nitro-N-methyl-N-acetyl benzylamine}

$$

Deacetylation

The nitro intermediate undergoes hydrolysis under acidic conditions to remove the acetyl protection, yielding 4-nitro-N-methylbenzylamine.

- Reflux Temperature: 105°C

- Reaction Time: 8 hours

- pH Adjustment: Neutralized to pH=6 using sodium hydroxide solution

- Purity: ~99.5%

Reaction Equation:

$$

\text{4-nitro-N-methyl-N-acetyl benzylamine} + \text{HCl} \rightarrow \text{4-nitro-N-methylbenzylamine}

$$

Catalytic Reduction

The nitro group is reduced to an amine group using Raney Nickel as a catalyst under hydrogen pressure.

- Temperature: 45–50°C

- Hydrogen Pressure: 0.5–1 MPa

- Reaction Time: ~2 hours

- Purity: ~99.5%

Reaction Equation:

$$

\text{4-nitro-N-methylbenzylamine} + \text{H}_2 + \text{Raney Ni} \rightarrow \text{4-amino-N-methylbenzylamine}

$$

Amide Formation

Finally, the amine intermediate reacts with benzoyl chloride to form the desired compound, This compound.

- Solvent: Methanol or ethanol

- Temperature Range: 60–150°C

- Reaction Time: Variable depending on temperature

Reaction Equation:

$$

\text{4-amino-N-methylbenzylamine} + \text{Benzoyl Chloride} \rightarrow \text{this compound}

$$

Summary Table of Key Reaction Parameters

| Step | Key Reactants | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetylation Protection | N-Methylbenzylamine, Acetic Acid | 120–140 | Atmospheric | ~95 | ~99.5 |

| Nitration | Nitrosonitric Acid | -5 | Atmospheric | ~95 | ~99.1 |

| Deacetylation | Hydrochloric Acid | 105 | Atmospheric | ~95 | ~99.5 |

| Catalytic Reduction | Raney Nickel, Hydrogen | 45–50 | 0.5–1 | ~95 | ~99.5 |

| Amide Formation | Benzoyl Chloride | 60–150 | Variable | Variable | Variable |

Analysis of Preparation Methods

Advantages of the Methods

- High Purity Levels:

- Each step ensures purity levels above 99%, verified through HPLC.

- Recyclability:

- Solvents like ethanol and acetic acid can be reclaimed and reused.

- Scalability:

- The process can be adapted for industrial-scale production.

Challenges

- Temperature Control:

- Precise temperature regulation is critical during nitration and catalytic reduction.

- Hydrogenation:

- Requires specialized equipment for handling hydrogen under pressure.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-benzyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-amino-N-benzyl-N-methylbenzamide derivatives as anticancer agents. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated for their inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and HER-2. These compounds demonstrated potent inhibitory activities, with some achieving over 90% inhibition at low concentrations (10 nM) against specific kinases, indicating their potential as targeted cancer therapies .

1.2 Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. A specific stereoisomer, LY 188544, was shown to exhibit significant activity in various anticonvulsant tests, suggesting its potential use in treating epilepsy and related disorders . The efficacy of LY 188544 was comparable to established anticonvulsants such as phenobarbital, highlighting its therapeutic promise.

Biological Research

2.1 Enzyme Inhibition Studies

this compound has been explored as a potential enzyme inhibitor in biochemical assays. Its structural properties allow it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and developing new inhibitors.

2.2 Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its binding affinities with various proteins. The use of molecular modeling techniques has facilitated the understanding of how modifications to the benzamide structure can enhance binding to target proteins, which is crucial for drug design .

Synthetic Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it an essential intermediate in the synthesis of pharmaceuticals and other organic compounds.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Effect | Reference |

|---|---|---|---|

| This compound | Anticancer | Inhibition of EGFR/HER-2 | |

| LY 188544 | Anticonvulsant | Activity in MES test | |

| Various derivatives | Enzyme inhibition | Various enzymes |

Table 2: Synthesis Pathways

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Oxidation | Conversion to sulfone derivatives | High |

| Reduction | Formation of amine derivatives | Moderate |

| Substitution | Creation of various substituted derivatives | Variable |

Mécanisme D'action

The mechanism of action of 4-amino-N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-amino group in this compound enhances electron density, contrasting with nitro () or bromo () substituents, which reduce reactivity in electrophilic substitutions .

Key Observations :

- The title compound’s synthesis (75% yield) employs straightforward amide coupling, whereas benzamidomethylation () may require multi-step optimization to avoid dibenzamidomethylated byproducts .

- Fluorinated analogs (e.g., 4-amino-2-fluoro-N-methylbenzamide in ) utilize Pd/C hydrogenation for nitro-to-amine reduction, achieving 98% yield but requiring specialized catalysts .

Key Observations :

Activité Biologique

4-amino-N-benzyl-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 258.33 g/mol

The compound features an amine and an amide functional group, with a benzene ring substituted by a benzyl group and a methyl group attached to the nitrogen atom of the amide. This structural configuration suggests potential for various chemical reactivities and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In various studies, the compound has shown cytotoxic effects against different cancer cell lines. For instance, it has been evaluated for its inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Notably, compounds derived from similar structural frameworks have demonstrated potent inhibition against kinases such as EGFR and HER-2 .

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K-562 (Leukemia) | 0.67 | |

| MDA-MB-435 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.87 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as tyrosinase , which plays a crucial role in melanin production, suggesting potential applications in dermatological therapies. Additionally, docking studies have indicated that this compound can effectively bind to various protein targets, enhancing its therapeutic potential against viral infections like Ebola and Marburg viruses .

Case Studies

- Anticancer Studies : A study conducted on a series of benzamide derivatives, including this compound, evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents .

- Viral Inhibition : In research focused on antiviral properties, compounds based on the aminobenzamide structure were found to inhibit viral entry mechanisms effectively. In vitro studies demonstrated that these compounds could significantly reduce viral load in infected cells, highlighting their potential as therapeutic agents against emerging viral threats .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide core can lead to enhanced potency and selectivity for specific biological targets. For example, introducing different substituents on the aromatic ring or altering the nitrogen substituents can impact the binding affinity and biological activity of the compound .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increased potency against EGFR |

| Alteration of Amine Substituents | Enhanced selectivity |

Q & A

Q. What are the standard synthetic routes for preparing 4-amino-N-benzyl-N-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves acylation of amines followed by catalytic hydrogenation . For example:

- Step 1 : React 4-nitrobenzoyl chloride with N-benzyl-N-methylamine to form the nitro intermediate.

- Step 2 : Reduce the nitro group to an amine using hydrogen gas and a catalyst (e.g., Raney-Ni).

Intermediates are characterized via NMR (to confirm substitution patterns), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (to verify molecular ions) .

Q. How do researchers assess the solubility and stability of this compound under experimental conditions?

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Q. How is the compound screened for preliminary biological activity in vitro?

- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based kinetic assays.

- Cytotoxicity : Evaluate via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Compare Pd/C vs. Raney-Ni for hydrogenation efficiency (e.g., Raney-Ni gives >90% yield under 50 psi H₂ at 60°C).

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance acylation rates but may require purification adjustments .

- Risk mitigation : Follow hazard assessments for reagents (e.g., NaBH₄ handling) as outlined in ACS safety guidelines .

Q. What strategies address contradictions in reported biological activity data for this compound?

Q. How is mutagenicity evaluated for derivatives of this compound?

Q. What methodologies enable in vivo tracking of this compound in neurological studies?

Q. How can computational modeling predict binding interactions with therapeutic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.